(S)-(+)-1-Cyclohexylethylamine (CAS: 17430-98-7): A Comprehensive Technical Guide for Advanced Synthesis
(S)-(+)-1-Cyclohexylethylamine (CAS: 17430-98-7): A Comprehensive Technical Guide for Advanced Synthesis
(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)
Introduction: The Strategic Importance of (S)-(+)-1-Cyclohexylethylamine in Chiral Chemistry
(S)-(+)-1-Cyclohexylethylamine is a chiral primary amine that has emerged as a cornerstone in modern asymmetric synthesis.[1] Its significance lies in its stereochemically defined structure, which is instrumental in the development of enantiomerically pure compounds, a critical requirement for therapeutic efficacy and selectivity in the pharmaceutical and agrochemical industries.[1][2] This guide provides a comprehensive technical overview of (S)-(+)-1-Cyclohexylethylamine, delving into its physicochemical properties, synthesis, applications, and safety protocols to empower researchers in leveraging this versatile building block. The unique combination of a bulky cyclohexyl group and a chiral ethylamine moiety imparts distinct properties that are highly valued in the construction of complex molecular architectures.[2]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of (S)-(+)-1-Cyclohexylethylamine is fundamental for its effective application in synthesis, purification, and formulation.
Key Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 17430-98-7 | [3][4] |
| Molecular Formula | C₈H₁₇N | [4][5][6] |
| Molecular Weight | 127.23 g/mol | [4][6][7] |
| Appearance | Colorless to almost colorless clear liquid | [3][8] |
| Boiling Point | 177-178 °C (lit.); 60 °C/12 mmHg (lit.); 74 °C/20 mmHg | [3][9] |
| Density | 0.856 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.4614 (lit.) | |
| Optical Activity ([α]25/D) | +3.5°, neat | [10] |
| Optical Purity (ee) | ≥95% (GLC); ≥98.5% (enantiomeric excess) | [3] |
| Flash Point | 52 °C (125.6 °F) - closed cup | [3] |
| Solubility | Slightly soluble in water; miscible with most organic solvents.[7][11] | [7][11] |
Structural and Spectroscopic Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | (1S)-1-cyclohexylethanamine | [4][7] |
| Synonyms | (S)-(+)-(1-Aminoethyl)cyclohexane, (S)-(+)-alpha-Methylcyclohexanemethylamine | [2][3][7] |
| SMILES | CC1CCCCC1 | [10] |
| InChI Key | XBWOPGDJMAJJDG-ZETCQYMHSA-N | [4][10] |
Synthesis of Enantiomerically Pure (S)-(+)-1-Cyclohexylethylamine
The synthesis of enantiomerically pure (S)-(+)-1-Cyclohexylethylamine is a critical process, with reductive amination being a common and effective method.[1] The key to obtaining the desired (S)-enantiomer lies in the use of chiral auxiliaries or catalysts during the synthesis.
Conceptual Workflow for Stereoselective Synthesis
Caption: Stereoselective synthesis and resolution of 1-Cyclohexylethylamine.
Representative Protocol for Reductive Amination and Chiral Resolution
This protocol outlines a general, two-stage approach to first synthesize the racemic amine followed by classical resolution to obtain the desired (S)-enantiomer.
Part 1: Synthesis of Racemic 1-Cyclohexylethylamine via Reductive Amination
-
Reaction Setup: In a well-ventilated fume hood, a reaction vessel is charged with cyclohexyl methyl ketone and a suitable solvent (e.g., methanol).
-
Amine Source Addition: An ammonia source, such as ammonium acetate, is added to the solution. The mixture is stirred to facilitate the formation of the imine intermediate.[1]
-
Reduction: A reducing agent, for instance, sodium cyanoborohydride (NaBH₃CN), is carefully added in portions to control the reaction temperature. The reaction is monitored by a suitable technique (e.g., TLC or GC) until the starting material is consumed.
-
Work-up and Isolation: The reaction is quenched, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up to remove inorganic salts, followed by extraction with an organic solvent. The combined organic layers are dried and concentrated to yield the crude racemic 1-cyclohexylethylamine.
Part 2: Chiral Resolution
-
Salt Formation: The crude racemic amine is dissolved in a suitable solvent (e.g., ethanol) and treated with a chiral resolving agent, such as L-(+)-tartaric acid. The mixture is heated to ensure complete dissolution.
-
Fractional Crystallization: The solution is allowed to cool slowly to room temperature, inducing the crystallization of one of the diastereomeric salts. The crystals are collected by filtration.
-
Liberation of the Free Amine: The isolated diastereomeric salt is treated with a base (e.g., NaOH solution) to liberate the free amine.
-
Extraction and Purification: The enantiomerically enriched amine is extracted with an organic solvent, dried, and purified by distillation under reduced pressure to afford the final (S)-(+)-1-Cyclohexylethylamine.
Key Applications in Pharmaceutical and Agrochemical Development
(S)-(+)-1-Cyclohexylethylamine is a highly sought-after chiral building block in various sectors of chemical synthesis.
Pharmaceutical Development
This chiral amine serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals.[2] Its incorporation into a drug molecule can significantly enhance efficacy and selectivity, which is paramount for the biological activity of many therapeutic agents.[2][12] The cyclohexyl group can improve lipophilicity, which is a beneficial property for drug formulation and delivery.[12]
Agrochemical Formulations
In the agrochemical industry, (S)-(+)-1-Cyclohexylethylamine is utilized as an intermediate in the production of herbicides and pesticides.[2] Its specific stereochemistry can lead to more potent and selective agrochemicals, reducing the environmental impact and improving crop protection.
Asymmetric Synthesis and Catalysis
Beyond its role as a building block, (S)-(+)-1-Cyclohexylethylamine and its derivatives are employed as chiral auxiliaries and ligands in asymmetric catalysis.[2][13] These applications are pivotal for improving reaction outcomes and enabling the large-scale production of enantiomerically pure substances.[2] For example, it can be used in the synthesis of (S)-(-)-ferrocenylimine by reacting with ferrocenecarboxaldehyde.[13]
Safety, Handling, and Storage
Due to the hazardous nature of (S)-(+)-1-Cyclohexylethylamine, strict adherence to safety protocols is mandatory.
Hazard Identification and Classification
-
GHS Pictograms: Flame, Corrosion, Environment[13]
-
Signal Word: Danger[13]
-
Hazard Statements:
-
Hazard Classifications: Flammable Liquid 3, Skin Corrosion 1B, Aquatic Chronic 2.[4][13]
Workflow for Safe Handling and Emergency Response
Caption: Safe handling and emergency response workflow.
First Aid Measures
-
General Advice: Show the safety data sheet to the attending physician. Immediate medical attention is required.[9][14]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[14]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove and wash contaminated clothing before reuse.[14]
-
Inhalation: If not breathing, give artificial respiration. Remove from exposure and lie down.[14]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and call a physician immediately.[14]
Storage and Disposal
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][14] Keep away from heat, sparks, and flame.[14] The compound is hygroscopic and should be stored under an inert gas.[3]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]
Conclusion
(S)-(+)-1-Cyclohexylethylamine stands as a pivotal chiral amine in the toolkit of synthetic chemists. Its well-defined stereochemistry and versatile reactivity make it an invaluable asset in the synthesis of enantiomerically pure pharmaceuticals and agrochemicals. A comprehensive understanding of its properties, synthesis, and safe handling, as detailed in this guide, is essential for unlocking its full potential in research and development.
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